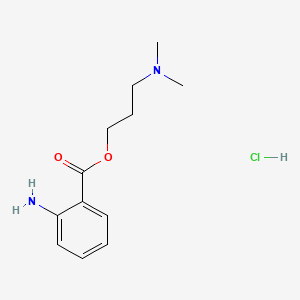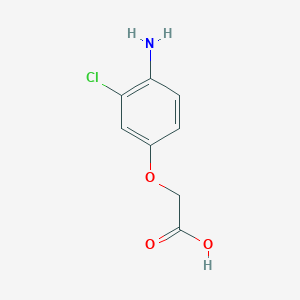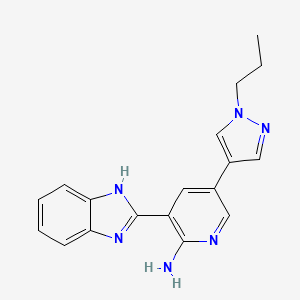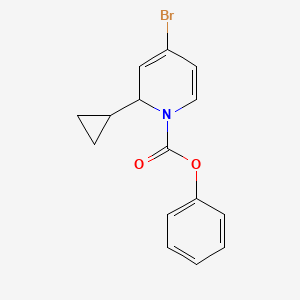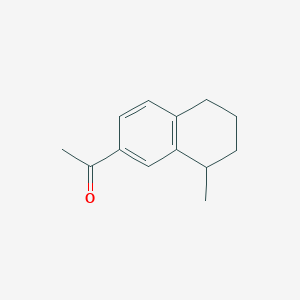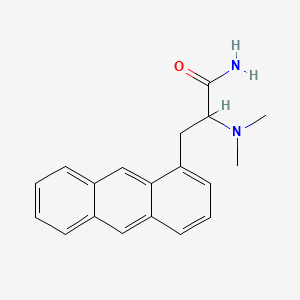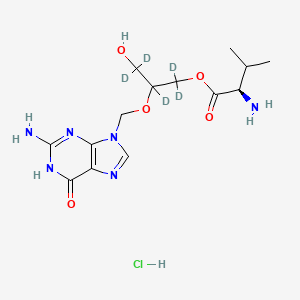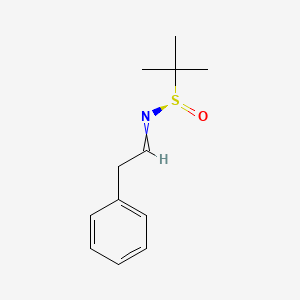![molecular formula C13H14ClN3O2 B13859724 Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-keto ester.
Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
科学的研究の応用
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the biological activities of pyrazole and pyridine derivatives.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloroethyl group may enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate: Unique due to the presence of both pyrazole and pyridine rings.
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-5-4-7-15-12(10)17-8-6-11(16-17)9(2)14/h4-9H,3H2,1-2H3 |
InChIキー |
KCUVGFQWCHGNGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=CC(=N2)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


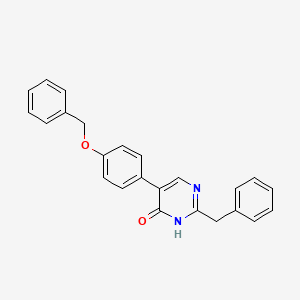
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
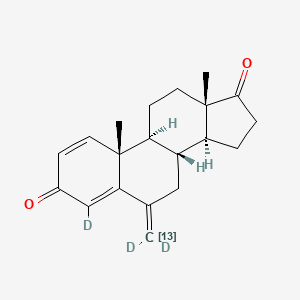
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
